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IRE1alpha kinase-IN-6

IRE1α kinase inhibition IC50

IRE1α kinase-IN-6 (CAS 2715123-88-7) is a synthetic small-molecule inhibitor belonging to the amino-thienopyrimidine chemical class that targets the kinase domain of the endoplasmic reticulum stress sensor IRE1α (inositol-requiring enzyme 1 alpha, also known as ERN1). This bifunctional enzyme possesses both serine/threonine kinase and endoribonuclease (RNase) activities, and its dysregulation is implicated in multiple myeloma and other secretory malignancies.

Molecular Formula C25H23Cl2FN6O3S2
Molecular Weight 609.5 g/mol
Cat. No. B12411784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1alpha kinase-IN-6
Molecular FormulaC25H23Cl2FN6O3S2
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC2=NC=NC3=C2SC=C3C(=O)NC4=C(C=CC(=C4F)NS(=O)(=O)C5=CC=CC=C5Cl)Cl
InChIInChI=1S/C25H23Cl2FN6O3S2/c26-16-3-1-2-4-19(16)39(36,37)34-18-10-9-17(27)22(20(18)28)33-25(35)15-11-38-23-21(15)30-12-31-24(23)32-14-7-5-13(29)6-8-14/h1-4,9-14,34H,5-8,29H2,(H,33,35)(H,30,31,32)
InChIKeyDBPGUQYBXNJEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRE1α kinase-IN-6: Core Identity, Pharmacological Target Profile, and Procurement Baseline


IRE1α kinase-IN-6 (CAS 2715123-88-7) is a synthetic small-molecule inhibitor belonging to the amino-thienopyrimidine chemical class that targets the kinase domain of the endoplasmic reticulum stress sensor IRE1α (inositol-requiring enzyme 1 alpha, also known as ERN1) . This bifunctional enzyme possesses both serine/threonine kinase and endoribonuclease (RNase) activities, and its dysregulation is implicated in multiple myeloma and other secretory malignancies [1]. Vendors report that IRE1α kinase-IN-6 inhibits IRE1α with an IC50 value of 4.4 nM, positioning it among the most potent IRE1α-directed probes available for research procurement .

Why IRE1α kinase-IN-6 Cannot Be Replaced by Other IRE1α Inhibitors Without Verification


The IRE1α target landscape is mechanistically heterogeneous: inhibitors can bind the kinase ATP site to either activate or inhibit the RNase domain allosterically, or they can target the RNase active site directly while sparing the kinase [1]. Consequently, compounds with superficially similar 'IRE1α inhibitor' labels often possess divergent functional signatures—differences in kinase versus RNase modulation, selectivity over the IRE1β isoform, and cellular XBP1 splicing inhibition potency—that render them non-interchangeable [2][3]. Substituting IRE1α kinase-IN-6 with another IRE1α inhibitor without matched quantitative benchmarking risks introducing unrecognized off-target pharmacology or an inverted functional outcome (e.g., RNase activation instead of inhibition), compromising experimental reproducibility and procurement value.

IRE1α kinase-IN-6: Head-to-Head and Cross-Study Quantitative Differentiation Data


Kinase Inhibition Potency: IRE1α kinase-IN-6 vs. IRE1α kinase-IN-1

IRE1α kinase-IN-6 exhibits an IRE1α kinase IC50 of 4.4 nM . The structurally related comparator IRE1α kinase-IN-1, a well-characterized allosteric IRE1α inhibitor, displays a kinase IC50 of 77 nM and an RNase IC50 of 80 nM . This represents a quantitative potency differential of approximately 17.5-fold in favor of IRE1α kinase-IN-6 at the kinase level. However, direct head-to-head comparison under identical assay conditions has not been published; both values are derived from vendor-reported biochemical assays using recombinant IRE1α constructs.

IRE1α kinase inhibition IC50 potency comparison

Kinase Inhibition Potency: IRE1α kinase-IN-6 vs. KIRA6 (IRE1 Inhibitor IV)

IRE1α kinase-IN-6 exhibits an IRE1α kinase IC50 of 4.4 nM . KIRA6 (IRE1 Inhibitor IV), a widely used type II ATP-competitive IRE1α kinase inhibitor and experimental standard, displays an IC50 of 600 nM (0.6 µM) in biochemical kinase assays . The quantitative potency difference is approximately 136-fold. KIRA6 additionally demonstrates IC50 values >10 µM against a panel of off-target kinases (ERK2, JNK2, JNK3, PAK4, PIM1, PKA) .

IRE1α KIRA6 kinase inhibitor type II inhibitor potency

RNase Inhibition Benchmarking: IRE1α kinase-IN-6 in the Context of KIRA8 and G-5758

IRE1α kinase-IN-6 has been described as a potent IRE1α-selective kinase inhibitor that inhibits both the kinase and RNase functions . The mono-selective RNase attenuator KIRA8 (AMG-18) inhibits IRE1α RNase activity with an IC50 of 5.9 nM [1]. The recently disclosed in vivo tool compound G-5758 inhibits IRE1α RNase with IC50 values of 4.3 nM (enzymatic) and suppresses XBP1s with an IC50 of 38 nM in a cellular luciferase reporter assay [2]. The kinase IC50 of IRE1α kinase-IN-6 (4.4 nM) is comparable in magnitude to the RNase IC50 values of both KIRA8 and G-5758, though the functional domains being probed differ (kinase vs. RNase).

IRE1α RNase inhibition KIRA8 G-5758 XBP1 splicing

Chemical Scaffold Differentiation: Thienopyrimidine Core of IRE1α kinase-IN-6 vs. Imidazopyrazine Core of KIRA Series

IRE1α kinase-IN-6 is built on a thieno[3,2-d]pyrimidine-7-carboxamide scaffold (IUPAC: 4-(((1r,4r)-4-aminocyclohexyl)amino)-N-(6-chloro-3-((2-chlorophenyl)sulfonamido)-2-fluorophenyl)thieno[3,2-d]pyrimidine-7-carboxamide) . This scaffold class was rationally designed to achieve potent IRE1α inhibition while achieving >1000-fold selectivity over BRaf kinase by exploiting a salt-bridge interaction with Glu651 (versus His539 in BRaf), a structural feature not present in the imidazopyrazine-based KIRA series (e.g., KIRA6, KIRA8) [1][2]. The thienopyrimidine hinge binder was specifically selected because the earlier quinazoline core was geometrically suboptimal for engaging Glu651 [1].

thienopyrimidine imidazopyrazine IRE1α hinge binder BRaf sparing

IRE1β Isoform Selectivity: Class-Level Insights from IRE1α Kinase-IN-1 and Structural Analogs

IRE1α kinase-IN-1, a structurally related amino-thienopyrimidine IRE1α inhibitor, demonstrates 100-fold selectivity for IRE1α over the IRE1β isoform (IRE1α IC50 77 nM vs. IRE1β IC50 not explicitly reported but implied >7.7 µM) . The IRE1β isoform selectivity of IRE1α kinase-IN-6 itself has not been published. However, the thienopyrimidine class engages IRE1α through specific contacts in the ATP-binding pocket (including Glu651, which is not conserved in all kinases) that structurally support isoform discrimination [1]. In vitro IRE1β RNase IC50 values reported for structurally distinct IRE1α inhibitors (e.g., compound 6: IRE1α RNase IC50 10 nM, IRE1β RNase IC50 >20,000 nM) confirm that high IRE1α/IRE1β selectivity ratios are achievable in this target class [2].

IRE1α IRE1β isoform selectivity ERN1 ERN2

IRE1α kinase-IN-6: Evidence-Driven Research Use Cases and Procurement Scenarios


IRE1α Kinase Domain Target Engagement Studies Requiring Maximal Biochemical Potency

IRE1α kinase-IN-6, with its reported IC50 of 4.4 nM, is suitable for biochemical assays requiring high-affinity kinase domain engagement at low compound concentrations (e.g., <100 nM) to maintain DMSO levels below 0.1% [1][2]. This makes it a strong candidate for in vitro kinase inhibition studies where the ~136-fold potency advantage over the widely used standard KIRA6 (IC50 600 nM) allows researchers to probe full target occupancy curves without exceeding solvent toxicity thresholds . For laboratories transitioning from KIRA6-based protocols, IRE1α kinase-IN-6 may enable more sensitive concentration-response experiments in purified protein systems.

UPR Pathway Dissection Where BRaf Off-Target Activity Must Be Minimized

The thienopyrimidine scaffold of IRE1α kinase-IN-6 was rationally optimized to eliminate BRaf kinase inhibition, a liability of earlier quinazoline-based IRE1α inhibitors [1]. Reported thienopyrimidine analogues in this series achieved >1000-fold selectivity over BRaf [1]. Researchers studying UPR signaling in cell lines where BRaf (or downstream MAPK pathway) activity confounds phenotypic interpretation should prioritize a thienopyrimidine-based IRE1α inhibitor such as IRE1α kinase-IN-6 over earlier quinazoline-derived compounds or multi-kinase inhibitors like APY29 (which activates RNase while inhibiting autophosphorylation) [2].

Chemical Biology Probe Development and In Vitro Comparative Pharmacology

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the amino-thienopyrimidine IRE1α inhibitor series, IRE1α kinase-IN-6 serves as a high-potency reference point [1]. Its single-digit nanomolar kinase IC50 places it among the most biochemically potent IRE1α kinase inhibitors commercially available, surpassing IRE1α kinase-IN-1 (77 nM) by ~17.5-fold and rivaling the RNase potency of in vivo-grade tool compounds such as KIRA8 (5.9 nM) and G-5758 (4.3 nM) [2][3]. Testing IRE1α kinase-IN-6 alongside IRE1α kinase-IN-1 in parallel kinase and RNase assays can help dissect the relationship between kinase-domain occupancy and allosteric RNase modulation within a single chemical scaffold class.

In Vitro Models of ER Stress-Associated Cancer Pathologies (Multiple Myeloma, Pancreatic Cancer)

IRE1α is a validated dependency in multiple myeloma, where XBP1 splicing sustains malignant plasma cell survival [1][2]. While in vivo pharmacokinetic and pharmacodynamic data for IRE1α kinase-IN-6 have not been published, its high biochemical potency supports its use in in vitro cellular models of secretory malignancies . When benchmarking IRE1α kinase-IN-6 against G-5758 (which has demonstrated in vivo PD effects comparable to IRE1α genetic knockdown in the KMS-11 multiple myeloma model [1]), researchers should note that the two compounds interrogate IRE1α through different domains (kinase vs. primarily RNase). This makes IRE1α kinase-IN-6 a complementary, rather than substitutive, tool for dissecting domain-specific contributions to the UPR in cancer biology.

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